(1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
(1E)-1-[(3-Methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a hybrid heterocyclic compound featuring a pyrrolo[3,2,1-ij]quinolin-2-one core substituted with a 3-methoxyphenylimino group at the 1-position. This compound belongs to a class of derivatives designed to inhibit blood coagulation factors Xa (FXa) and XIa (FXIa), which are key targets for anticoagulant therapy . The pyrrolo[3,2,1-ij]quinolin-2-one scaffold is notable for its structural rigidity and ability to interact with hydrophobic pockets in coagulation factor active sites.
Synthetic routes to this compound typically involve condensation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione precursors with substituted anilines under acidic or catalytic conditions .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C18H16N2O2/c1-22-14-8-3-7-13(11-14)19-16-15-9-2-5-12-6-4-10-20(17(12)15)18(16)21/h2-3,5,7-9,11H,4,6,10H2,1H3 |
InChI Key |
OYHCPDZZUPPFEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=C2C3=CC=CC4=C3N(C2=O)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with a suitable aldehyde or ketone to form the imine intermediate. This intermediate is then cyclized under acidic or basic conditions to form the pyrroloquinoline core. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can have different functional groups attached to the aromatic ring or the pyrroloquinoline core.
Scientific Research Applications
(1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (1E)-1-[(3-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues and Their Anticoagulant Activity
Structural and Functional Insights
Substituent Effects: C1 Position: The 3-methoxyphenylimino group in Compound A likely improves binding compared to non-substituted or electron-withdrawing groups. Similar derivatives with benzodioxin substituents (Compound F) may exhibit altered pharmacokinetics due to increased oxygen content . C6/C8 Positions: Aryl or heterocyclic substituents (e.g., thiazole in Compound B) enhance activity by engaging hydrophobic or π-π interactions in FXa/FXIa active sites .
Hybrid Molecules: Thiazole and rhodanine hybrids (Compounds B, C) demonstrate dual inhibition, with Compound B achieving IC50 values of 2.0 µM (FXIa) and 3.68 µM (FXa). These hybrids leverage synergistic interactions between the pyrroloquinolinone core and appended pharmacophores .
Selectivity Trends :
- Compounds with bulkier substituents (e.g., 6-aryl groups) show higher FXa selectivity, whereas smaller, polar groups (e.g., hydrazine linkers) favor dual inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
